

Phytosphingosine as a Research Tool in Immunology: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Phytosphingosine*

Cat. No.: *B030862*

[Get Quote](#)

Introduction: Unveiling Phytosphingosine

Phytosphingosine (PHS) is a naturally occurring, skin-identical sphingoid base, a class of lipids fundamental to the structure and function of cellular membranes.^{[1][2]} While recognized for its crucial role in forming the epidermal barrier by serving as a precursor to ceramides, PHS is far more than a structural component.^[2] It has emerged as a potent, bioactive signaling molecule with significant anti-inflammatory, pro-apoptotic, and antimicrobial properties.^{[1][3]} This unique combination of functions makes PHS a compelling tool for researchers in immunology, dermatology, and oncology to dissect cellular signaling pathways, model disease states, and explore novel therapeutic strategies. This guide provides an in-depth exploration of PHS's mechanisms of action and offers detailed, field-proven protocols for its application in immunological research.

Application Note I: PHS as a Modulator of Inflammatory Signaling

One of the most powerful applications of PHS in research is its ability to suppress inflammatory responses. This is particularly relevant for studying inflammatory skin diseases like atopic dermatitis and psoriasis, where immune dysregulation is a key feature.^{[4][5]} PHS exerts its anti-inflammatory effects by targeting several core signaling cascades.

Core Mechanisms of Anti-Inflammatory Action

- Inhibition of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central hubs for inflammatory gene expression. Upon stimulation by agents like Lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and mediators like prostaglandin E2 (PGE2).^{[5][6]} PHS has been demonstrated to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB subunits.^{[6][7]} Concurrently, it suppresses the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.^{[6][8]} This dual inhibition effectively shuts down a major portion of the inflammatory response in immune cells like macrophages and skin keratinocytes.^[6]
- Activation of PPARs: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that act as transcription factors to regulate inflammation and cellular differentiation.^{[9][10]} PHS functions as a PPAR agonist, with a particular ability to increase the transcriptional activity of PPAR γ .^{[11][12]} Activation of PPAR γ is known to exert potent anti-inflammatory effects, partly by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.^{[9][13]} This mechanism links PHS's immunomodulatory action directly to the regulation of gene expression.
- Modulation of Protein Kinase C (PKC): PKC is a family of enzymes critical for signal transduction in numerous cellular processes, including inflammation.^[14] Sphingoid bases, including PHS, are known inhibitors of PKC.^{[15][16]} The positively charged amino group on PHS is thought to interact with negatively charged lipids required for PKC activation, thereby preventing the enzyme from functioning.^{[15][17]} By inhibiting PKC, PHS can block downstream signaling events that lead to an inflammatory response.

```
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=10, label="PHS Anti-Inflammatory Signaling Pathways", labelloc=t, width=7.9, height=4.5]; node [shape=box, style="filled", fontname="Arial", fontsize=9, fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];
```

// Nodes PHS [label="Phytosphingosine (PHS)", fillcolor="#FBBC05"]; Stimulus [label="Inflammatory Stimulus\n(e.g., LPS, TNF-α)", shape=cds, fillcolor="#F1F3F4"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335"]; MAPK [label="MAPK Cascade\n(p38, ERK, JNK)", fillcolor="#EA4335"]; IκB [label="IκBα Degradation", fillcolor="#EA4335"]; NFκB [label="NF-κB Nuclear\nTranslocation", fillcolor="#EA4335"]; PPAR [label="PPAR γ Activation",

fillcolor="#34A853"]; Cytokines [label="Pro-inflammatory\nCytokines & Mediators\n(IL-6, TNF- α , PGE₂)", shape=note, fillcolor="#F1F3F4"];

// Edges PHS -> PKC [label="Inhibits", arrowhead=tee, color="#EA4335"]; PHS -> MAPK [label="Inhibits", arrowhead=tee, color="#EA4335"]; PHS -> I κ B [label="Inhibits", arrowhead=tee, color="#EA4335"]; PHS -> PPAR [label="Activates", arrowhead=normal, color="#34A853"];

Stimulus -> PKC [arrowhead=normal]; Stimulus -> MAPK [arrowhead=normal]; Stimulus -> I κ B [arrowhead=normal];

PKC -> NF κ B [arrowhead=normal, style=dashed]; MAPK -> NF κ B [arrowhead=normal, style=dashed]; I κ B -> NF κ B [label="Permits", style=dashed, arrowhead=normal]; NF κ B -> Cytokines [label="Induces Transcription", arrowhead=normal]; PPAR -> NF κ B [label="Inhibits", arrowhead=tee, style=dashed, color="#EA4335"];

{rank=same; Stimulus; PHS} {rank=same; PKC; MAPK; I κ B; PPAR} {rank=same; NF κ B} {rank=same; Cytokines} } Caption: PHS inhibits inflammation via multiple pathways.

Protocol 1: In Vitro Assay for PHS Anti-Inflammatory Activity

This protocol details a robust method to quantify the anti-inflammatory effects of PHS on cultured cells, a foundational experiment for immunological studies.

Objective: To determine the dose-dependent effect of PHS on the production of pro-inflammatory cytokines in macrophages or keratinocytes.

Rationale: This assay mimics an inflammatory response in a controlled environment. Pre-treating cells with PHS before adding an inflammatory stimulus (like LPS for macrophages or TNF- α /IFN- γ for keratinocytes) allows for the precise measurement of PHS's ability to suppress the subsequent inflammatory cascade. [5][6]

Materials

- Cells: RAW264.7 (murine macrophages) or HaCaT (human keratinocytes).

- Reagents: **Phytosphingosine** (PHS), Lipopolysaccharide (LPS) for RAW264.7, or TNF- α /IFN- γ for HaCaT.
- Culture: Appropriate cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
- Analysis: ELISA kits for IL-6 and TNF- α , reagents for Western Blotting (antibodies for p-I κ B α , I κ B α , β -actin), and protein lysis buffer (e.g., RIPA buffer). [18]

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro PHS anti-inflammatory assay.

Step-by-Step Methodology

- Cell Seeding: Culture cells to ~80% confluence. Seed cells into 6-well plates at a density that will ensure they are ~80-90% confluent at the time of treatment. Allow cells to adhere and recover overnight. [5]2. PHS Pre-treatment: Prepare stock solutions of PHS in a suitable solvent (e.g., DMSO). Dilute PHS in fresh culture medium to final concentrations (e.g., 1, 5, 10 μ M). A vehicle control (medium with solvent) is essential. Remove old medium from cells and add the PHS-containing medium. Incubate for 2 hours.
- Inflammatory Stimulation: Add the inflammatory stimulus directly to the wells. For RAW264.7 cells, use LPS (e.g., 100 ng/mL). For HaCaT cells, use a combination of TNF- α and IFN- γ (e.g., 10 ng/mL each). [6][19]4. Incubation:
 - For cytokine analysis (ELISA), incubate for 6-24 hours.
 - For signaling pathway analysis (Western Blot), use a shorter incubation of 15-30 minutes, as phosphorylation events are rapid.
- Sample Collection:

- Supernatant: Carefully collect the cell culture supernatant from each well for ELISA analysis. Store at -80°C if not used immediately.
- Cell Lysate: Wash the remaining cells with ice-cold PBS. Add RIPA buffer with protease and phosphatase inhibitors to lyse the cells. Scrape and collect the lysate for Western Blot analysis. [18]6. Analysis:
- ELISA: Perform ELISA for IL-6 and TNF- α on the supernatants according to the manufacturer's protocol.
- Western Blot: Determine protein concentration of lysates, run SDS-PAGE, transfer to a membrane, and probe with primary antibodies for phosphorylated I κ B α and total I κ B α . Use an antibody for a housekeeping protein like β -actin to ensure equal loading.

Application Note II: PHS as a Tool to Induce Apoptosis

PHS is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly in transformed immune cells like T-cell lymphomas. [20][21] This makes it an invaluable tool for studying the mechanisms of cell death and for investigating potential anti-cancer therapies.

Core Mechanisms of Pro-Apoptotic Action

- Mitochondrial Pathway Activation: PHS-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. [20][22] It triggers the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. [21][23] This disrupts the mitochondrial membrane potential ($\Delta\Psi_m$), leading to the release of key apoptotic factors like cytochrome c into the cytoplasm. [20][22][24]* Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. [20] [22] Caspase-9 then activates executioner caspases, such as caspase-3, which are responsible for cleaving cellular substrates like Poly(ADP-ribose) polymerase (PARP) and dismantling the cell. [20][21]* Caspase-8 Involvement: Some studies show PHS can also activate caspase-8, typically associated with the extrinsic (death receptor) pathway. [21] [23] However, this activation can occur independently of death receptors and may act to amplify the mitochondrial signal. [21]

```
overlap=false, nodesep=0.5, fontname="Arial", fontsize=10, label="PHS Pro-Apoptotic
Signaling Pathway", labelloc=t, width=6.5, height=6]; node [shape=box, style="filled",
fontname="Arial", fontsize=9, fontcolor="#202124"]; edge [fontname="Arial", fontsize=8,
color="#5F6368"];
```

```
// Nodes PHS [label="Phytosphingosine (PHS)", fillcolor="#FBBC05"]; Bax [label="Bax
Translocation\ninto Mitochondria", fillcolor="#4285F4"]; Mito [label="Mitochondrial\nMembrane
Potential\n(ΔΨm) Loss", fillcolor="#EA4335", shape=ellipse]; CytC [label="Cytochrome
c\nRelease", fillcolor="#4285F4"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#EA4335"];
Casp3 [label="Caspase-3\nActivation", fillcolor="#EA4335"]; PARP [label="PARP Cleavage",
fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#EA4335",
style=dashed];
```

```
// Edges PHS -> Bax [arrowhead=normal]; Bax -> Mito [arrowhead=normal]; Mito -> CytC
[arrowhead=normal]; CytC -> Casp9 [arrowhead=normal]; Casp9 -> Casp3
[arrowhead=normal]; Casp3 -> PARP [arrowhead=normal]; PARP -> Apoptosis
[arrowhead=normal]; PHS -> Casp8 [arrowhead=normal, style=dashed]; Casp8 -> Casp3
[arrowhead=normal, style=dashed, label="Amplifies"];
```

```
{rank=same; PHS} {rank=same; Bax; Casp8} {rank=same; Mito} {rank=same; CytC}
{rank=same; Casp9} {rank=same; Casp3} {rank=same; PARP} {rank=same; Apoptosis} }
```

Caption: PHS triggers apoptosis via the mitochondrial pathway.

Protocol 2: Quantifying PHS-Induced Apoptosis with Annexin V/PI Staining

This protocol uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of PHS's cell-killing efficacy.

Objective: To quantify the percentage of apoptotic cells in a population (e.g., Jurkat T-cells) after treatment with PHS.

Rationale: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye

(like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent dye that cannot enter live cells but stains the DNA of cells that have lost membrane integrity (late apoptotic/necrotic cells). [25] This dual staining allows for precise differentiation of cell fate.

Materials

- Cells: Jurkat (human T-cell lymphoma). [20][21]* Reagents: **Phytosphingosine** (PHS).
- Analysis: Annexin V-FITC / PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding buffer). [25][26]* Equipment: Flow cytometer.

Step-by-Step Methodology

- Cell Seeding and Treatment: Seed Jurkat cells in a culture flask or 6-well plate. Treat cells with various concentrations of PHS (e.g., 0, 4, 8 μ M) for a specified time (e.g., 6-24 hours). [20]2. Cell Harvesting: Collect all cells, including those floating in the supernatant (as apoptotic cells often detach), by centrifugation. [25]3. Washing: Wash the cells once with cold PBS to remove residual medium. [27]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of approximately 1×10^6 cells/mL. [27]5. Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution. [26]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [27]7. Final Preparation: Add 400 μ L of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis. [27]8. Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary

The effective concentration of PHS can vary depending on the cell type and experimental endpoint. The tables below summarize typical concentration ranges and observed effects from published research.

Table 1: Anti-inflammatory and Pro-differentiative Effects of PHS

Parameter Measured	Cell Type	Treatment	Concentration	Result	Reference
PGE ₂ Production	Mononuclear Leukocytes	PHS + TPA	5 μM	38% inhibition	[11]
PPARγ mRNA Level	HaCaT	PHS (24h)	5 μM	~3.5-fold induction	[11]
IL-6, IL-8 Production	HaCaT	PHS + TNF-α/IFN-γ	5 μg/mL	Significant reduction	[6][19]

| NF-κB Nuclear Translocation | RAW264.7 | PHS + LPS | 5 μg/mL | Significant inhibition | [6][7]|

Table 2: Pro-Apoptotic Effects of PHS

Parameter Measured	Cell Type	Duration	Concentration	Result	Reference
Sub-G1 Population	Jurkat	6h	8 μM	~50% of cells	[20]
Apoptotic Cells	Jurkat	24h	10 μM	~75% of cells	[21][28]
Cell Cycle Arrest	A549 Lung Cancer	24h	Dose-dependent	Increased G2/M arrest	[29]

| Bax/Bcl-2 Ratio | A549 Lung Cancer | 24h | Dose-dependent | Increased ratio | [29]|

References

- Nagahara, Y., Ikeda, M., & Ejima, D. (2005). **Phytosphingosine** induced mitochondria-involved apoptosis. *Cancer Science*, 96(2), 83-92. [Link]
- Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). **Phytosphingosine** Induces Apoptotic Cell Death via Caspase 8 Activation and Bax

- Translocation in Human Cancer Cells. *Clinical Cancer Research*, 9(2), 878-885. [Link]
- Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of protein kinase C inhibition by sphingosine. *Biochemistry*, 27(20), 7589-7593. [Link]
 - Kim, D. S., Kim, S. Y., Kim, J. H., Kim, Y. S., & Park, K. C. (2004). N-acetyl**phytosphingosine**-induced apoptosis of Jurkat cells is mediated by the conformational change in Bak. *Experimental & Molecular Medicine*, 36(4), 329-336. [Link]
 - Kim, Y. M., Kim, Y. M., Kang, Y. J., Kim, J. H., Park, D., Choi, Y. J., ... & Kim, T. Y. (2014). **Phytosphingosine** derivatives ameliorate skin inflammation by inhibiting NF- κ B and JAK/STAT signaling in keratinocytes and mice.
 - Kyung, S. M., Lim, S., Park, S., Choi, H., & Kim, S. (2024). Anti-inflammatory effects of **phytosphingosine**-regulated cytokines and NF- κ B and MAPK mechanism. *Cellular and Molecular Biology*, 70(9), 22-30. [Link]
 - Kim, Y. M., et al. (2013). **Phytosphingosine** Derivatives Ameliorate Skin Inflammation by Inhibiting NF-KappaB and JAK/STAT Signaling in Keratinocytes and Mice.
 - Nagahara, Y., et al. (2005). **Phytosphingosine** induced mitochondria-involved apoptosis. *PubMed*. [Link]
 - Kyung, S. M., et al. (2024). Anti-inflammatory effects of **phytosphingosine**-regulated cytokines and NF- κ B and MAPK mechanism. *Semantic Scholar*. [Link]
 - Cuvillier, O., et al. (2000).
 - Slife, C. W., et al. (1989). Sphingosine Reverses Growth Inhibition Caused by Activation of Protein Kinase C in Vascular Smooth Muscle Cells. *PubMed*. [Link]
 - Park, M. T., et al. (2003). **Phytosphingosine** Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. *SciSpace*. [Link]
 - Park, M. T., et al. (2003). **Phytosphingosine** induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. *PubMed*. [Link]
 - Seo, S. Y., et al. (2021). **Phytosphingosine** induces systemic acquired resistance through activation of sphingosine kinase. *PubMed*. [Link]
 - Taylor & Francis. (2017). **Phytosphingosine** – Knowledge and References. *Taylor & Francis*. [Link]
 - INCIDecoder. (n.d.). **Phytosphingosine**. *INCIDecoder*. [Link]
 - Kim, S., et al. (2006). **Phytosphingosine** Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin. *Molecular Medicine*, 12(1-3), 17-24. [Link]
 - Bazzi, M. D., & Nelsestuen, G. L. (1989). Inhibition of protein kinase C by sphingosine correlates with the presence of positive charge.
 - DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. *DAWINBIO*. [Link]
 - Hannun, Y. A., et al. (1989). Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. *Journal of Biological Chemistry*, 264(29), 17462-17469.

[\[Link\]](#)

- de Almeida, A. A., et al. (2022). Antimicrobial effect of **phytosphingosine** in acrylic resin. Journal of Applied Oral Science, 30, e20210515. [\[Link\]](#)
- Wang, Y., et al. (2022).
- Kim, S., et al. (2006). **Phytosphingosine** Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin. Semantic Scholar. [\[Link\]](#)
- Wang, Y., et al. (2023). **Phytosphingosine** inhibits cell proliferation by damaging DNA in human cell lines. Environmental Toxicology, 38(6), 1332-1341. [\[Link\]](#)
- University of Virginia. (n.d.). The Annexin V Apoptosis Assay. University of Virginia. [\[Link\]](#)
- Thiagarajan, T., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(22), e3087. [\[Link\]](#)
- Choi, G. H., et al. (2010). The Effect of a **Phytosphingosine**-like Substance Isolated from Asterina pectinifera on Involucrin Expression in Mite Antigen-Stimulated HaCaT Cells.
- Kyung, S. M., et al. (2024). Anti-inflammatory effects of **phytosphingosine**-regulated cytokines and NF- κ B and MAPK mechanism. Cellular and Molecular Biology. [\[Link\]](#)
- Kyung, S. M., et al. (2024). Anti-inflammatory effects of **phytosphingosine**-regulated cytokines and NF- κ B and MAPK mechanism.
- Kim, S. H., et al. (2023). Cyclic **Phytosphingosine**-1-Phosphate Primed Mesenchymal Stem Cells Ameliorate LPS-Induced Acute Lung Injury in Mice. International Journal of Stem Cells, 16(2), 205-217. [\[Link\]](#)
- Wang, Y., et al. (2024). **Phytosphingosine** inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Journal of Applied Toxicology, 44(1), 105-119. [\[Link\]](#)
- Wang, Y., et al. (2020). The roles of PPAR γ and its agonists in autoimmune diseases: A comprehensive review. International Immunopharmacology, 84, 106520. [\[Link\]](#)
- Széles, L., et al. (2007). PPAR and immune system—what do we know? International Immunology, 19(5), 571-582. [\[Link\]](#)
- Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology, 94(5), 1435-1437. [\[Link\]](#)
- Tyagi, S., et al. (2011). The role of peroxisome proliferator-activated receptors (PPAR) in immune responses. Journal of Leukocyte Biology, 90(5), 893-901. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Phytosphingosine (Explained + Products) [incidecoder.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF- κ B and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF- κ B and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF- κ B and MAPK mechanism. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The roles of PPAR γ and its agonists in autoimmune diseases: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of peroxisome proliferator-activated receptors (PPAR) in immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin | Semantic Scholar [semanticscholar.org]
- 13. PPAR and immune system—what do we know? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of protein kinase C by sphingosine correlates with the presence of positive charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]
- 20. Phytosphingosine induced mitochondria-involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Phytosphingosine induced mitochondria-involved apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phytosphingosine-induced cell apoptosis via a mitochondrially mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dawinbio.com [dawinbio.com]
- 27. kumc.edu [kumc.edu]
- 28. scispace.com [scispace.com]
- 29. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phytosphingosine as a Research Tool in Immunology: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030862#use-of-phytosphingosine-as-a-research-tool-in-immunology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com